molecular formula C22H28N4O3 B4941111 1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone

1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone

Cat. No.: B4941111
M. Wt: 396.5 g/mol
InChI Key: RLRJATCQSBPLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound featuring a piperazine ring, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions involving suitable precursors.

    Linking the pyrazole and piperazine rings: This step often involves the use of coupling agents to form the desired carbonyl linkage.

    Attachment of the phenyl group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[[3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
  • 1-[3-[[3-(4-ethylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone

Uniqueness

1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

1-[3-[[3-(4-cyclopentylpiperazine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16(27)17-5-4-8-20(13-17)29-15-18-14-21(24-23-18)22(28)26-11-9-25(10-12-26)19-6-2-3-7-19/h4-5,8,13-14,19H,2-3,6-7,9-12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRJATCQSBPLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.